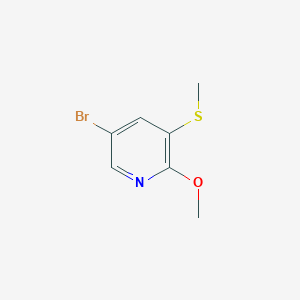
Trimethylolethane tripropiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylolethane tripropiolate is an organic compound with the molecular formula C14H12O6 It is a derivative of trimethylolethane, where the hydroxyl groups are esterified with propiolic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trimethylolethane tripropiolate typically involves the esterification of trimethylolethane with propiolic acid. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid (TsOH). The process involves heating the reactants in a solvent like toluene, with the removal of water using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous removal of water and careful control of temperature and catalyst concentration to maximize the efficiency of the esterification reaction .
化学反応の分析
Types of Reactions: Trimethylolethane tripropiolate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breakdown into trimethylolethane and propiolic acid in the presence of water.
Polymerization: Can participate in polymerization reactions to form polyesters.
Common Reagents and Conditions:
Catalysts: p-Toluenesulfonic acid (TsOH), sulfuric acid.
Solvents: Toluene, dichloromethane.
Conditions: Elevated temperatures (80-120°C), removal of water to drive esterification.
Major Products:
Polyesters: Formed through polymerization reactions.
Hydrolysis Products: Trimethylolethane and propiolic acid.
科学的研究の応用
Trimethylolethane tripropiolate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyesters and other polymers with unique properties.
Materials Science: Incorporated into materials to enhance thermal stability and mechanical strength.
Smart Textiles: Utilized in the production of smart textiles with phase change materials for thermal regulation.
Coatings and Adhesives: Employed in the formulation of coatings and adhesives with improved performance characteristics.
作用機序
The mechanism of action of trimethylolethane tripropiolate primarily involves its ability to undergo esterification and polymerization reactions. The molecular structure allows it to form stable ester bonds and participate in polymerization processes, leading to the formation of high-performance materials. The presence of multiple ester groups facilitates cross-linking, enhancing the mechanical and thermal properties of the resulting polymers .
類似化合物との比較
Trimethylolpropane: Another triol with similar esterification properties.
Pentaerythritol: A tetraol used in similar applications but with different structural properties.
Neopentyl Glycol: A diol with comparable stability and resistance to hydrolysis.
Uniqueness: Trimethylolethane tripropiolate is unique due to its specific molecular structure, which provides a balance between reactivity and stability. Its ability to form multiple ester bonds makes it particularly useful in the synthesis of high-performance polymers and materials .
特性
CAS番号 |
995-34-6 |
|---|---|
分子式 |
C14H18O9 |
分子量 |
330.29 g/mol |
IUPAC名 |
2-(hydroxymethyl)-2-methylpropane-1,3-diol;prop-2-ynoic acid |
InChI |
InChI=1S/C5H12O3.3C3H2O2/c1-5(2-6,3-7)4-8;3*1-2-3(4)5/h6-8H,2-4H2,1H3;3*1H,(H,4,5) |
InChIキー |
DMOMZACTFJYZCZ-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C#C)(COC(=O)C#C)COC(=O)C#C |
正規SMILES |
CC(CO)(CO)CO.C#CC(=O)O.C#CC(=O)O.C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B6358784.png)

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)







![(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B6358879.png)
